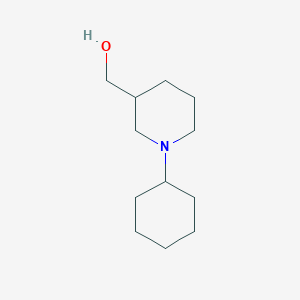

(1-Cyclohexylpiperidin-3-yl)methanol

Description

(1-Cyclohexylpiperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Properties

IUPAC Name |

(1-cyclohexylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQZPOIBZIYRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylpiperidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reduction of piperidinone intermediates using reagents such as phenylsilane in the presence of an iron complex catalyst . The reaction conditions often involve the use of solvents like acetonitrile or methanol, which influence the regioselectivity of the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclohexylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the piperidine ring or the cyclohexyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

(1-Cyclohexylpiperidin-3-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. Its unique piperidine structure allows for various chemical modifications, enabling the development of new compounds with tailored properties.

Biology

Research indicates potential biological activities such as:

- Antimicrobial Properties: Studies have shown that derivatives of piperidine can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Activities: Preliminary investigations suggest that this compound may influence cancer cell proliferation and apoptosis, warranting further exploration in oncological research.

Medicine

In medicinal chemistry, this compound is being investigated for:

- Neurological Applications: Its interaction with neurotransmitter receptors is being studied to assess its potential effects on neurological disorders.

- Therapeutic Development: Ongoing research aims to explore its efficacy in developing novel therapeutic agents for various diseases, including mental health disorders.

Industry

The compound is utilized in the production of various chemical products and materials. Its role as a building block in organic synthesis makes it valuable for creating specialty chemicals used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Cyclohexylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Piperidine: A basic six-membered ring with one nitrogen atom.

Piperine: An N-acylpiperidine found in black pepper, known for its antioxidant properties.

Piperidinone: A ketone derivative of piperidine used in various chemical syntheses.

Uniqueness: (1-Cyclohexylpiperidin-3-yl)methanol is unique due to its specific structure, which combines a cyclohexyl group with a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in research and industrial applications .

Biological Activity

(1-Cyclohexylpiperidin-3-yl)methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 1249757-97-8, is primarily investigated for its potential applications in antimicrobial and anticancer therapies, among others. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Research suggests that this compound may inhibit tumor growth by affecting key signaling pathways involved in cell proliferation and survival.

- Neurological Effects : As a piperidine derivative, it is also being explored for its interactions with neurotransmitter receptors, potentially influencing neurological functions.

The mechanism of action for this compound involves several biochemical pathways:

- Receptor Interaction : Similar compounds have been shown to bind with high affinity to various receptors, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, impacting mood and cognition.

- Signal Transduction Pathways : The compound may influence pathways such as the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth and survival. This modulation can lead to reduced proliferation in cancer cells.

- Antiviral Activity : Some studies have suggested that piperidine derivatives can inhibit viral replication, particularly against influenza viruses, by targeting viral hemagglutinin (HA) and other essential proteins .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The following table summarizes key findings from various studies regarding structural modifications and their impact on activity:

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various piperidine derivatives found that this compound displayed notable activity against Gram-positive bacteria. The compound was effective in disrupting bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting a potential therapeutic role in cancer treatment.

Case Study 3: Neurological Impact

Research on the neurological effects of similar piperidine derivatives revealed that they can modulate dopamine receptor activity. This modulation may provide insights into developing treatments for disorders such as schizophrenia or Parkinson's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.